molecular formula C13H17Cl2N3O B2861347 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2097936-80-4

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No. B2861347
CAS RN: 2097936-80-4
M. Wt: 302.2
InChI Key: ZERIKXZNDJUGOR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives: are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Pharmacological Applications

Due to the piperidine moiety, this compound and its derivatives exhibit significant pharmacological activity. They are involved in the discovery and biological evaluation of potential drugs, particularly those affecting the central nervous system through serotoninergic mechanisms .

Serotonin Analogs

The compound’s structure allows it to act as an analog of serotonin, a neurotransmitter with various roles in the body, including mood regulation. Research into serotonin analogs can lead to new drugs that affect the central nervous system and exhibit multidirectional pharmacological activity .

Chiral Drug Synthesis

The chiral nature of this compound makes it suitable for synthesizing enantiomerically pure drug forms. Such drugs can have different pharmacological effects based on their stereochemistry, which is crucial for developing more effective and side-effect-free pharmaceuticals .

Hydrogenation and Cyclization Reactions

This compound is a candidate for hydrogenation and cyclization reactions, which are fundamental processes in organic chemistry. These reactions can lead to the formation of various structurally complex and biologically active molecules .

Multicomponent Reactions

The compound can be used in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. MCRs are valuable in medicinal chemistry for rapidly generating diverse libraries of pharmacologically relevant compounds .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that research in this field is ongoing and future directions may include the development of new synthesis methods and the discovery of new pharmacological applications.

properties

IUPAC Name

3-piperidin-3-ylquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.2ClH/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERIKXZNDJUGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

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